

2-Ethoxy-5-trifluoromethylphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name:	2-Ethoxy-5-trifluoromethylphenylboronic acid
Cat. No.:	B1592966

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An In-Depth Technical Guide to **2-Ethoxy-5-trifluoromethylphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-5-trifluoromethylphenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore the synergistic roles of its constituent functional groups, and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules, particularly in the context of drug discovery and development.

Core Physicochemical Properties

2-Ethoxy-5-trifluoromethylphenylboronic acid is a substituted arylboronic acid that has gained prominence as a versatile reagent. Its structural features make it an attractive component for introducing a unique phenyl motif into target molecules. A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	$C_9H_{10}BF_3O_3$	[1] [2]
Molecular Weight	233.98 g/mol	[1] [2]
CAS Number	850593-10-1	[1] [2] [3]
Melting Point	100-104 °C	[1]
Appearance	White to off-white solid	
Purity	Typically ≥98%	[1]

The Influence of Key Functional Groups

The utility of **2-Ethoxy-5-trifluoromethylphenylboronic acid** in synthesis is not arbitrary; it is a direct result of the interplay between its three key functional groups. Understanding their individual and collective contributions is crucial for predicting reactivity and designing effective synthetic strategies.

- The Boronic Acid Moiety (-B(OH)₂): This is the reactive center of the molecule for its most common application, the Suzuki-Miyaura cross-coupling reaction. Boronic acids are valued for their stability, low toxicity, and commercial availability.[\[4\]](#) The boronic acid group must be activated by a base to facilitate the crucial transmetalation step in the catalytic cycle.[\[5\]](#)[\[6\]](#)
- The Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[\[7\]](#) Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring.[\[8\]](#) Furthermore, the -CF₃ group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity and selectivity to biological targets.[\[7\]](#)
- The Ethoxy Group (-OCH₂CH₃): As an ether functionality, the ethoxy group influences the molecule's physicochemical properties, such as solubility and lipophilicity.[\[9\]](#) These properties are critical in both the reaction medium during synthesis and in the pharmacokinetic profile of a final drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME).[\[10\]](#)

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **2-Ethoxy-5-trifluoromethylphenylboronic acid** is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create complex biaryl structures.^[8] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.^[8]

The reaction allows for the precise installation of the 2-ethoxy-5-(trifluoromethyl)phenyl moiety onto a variety of scaffolds, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.

General Reaction Scheme

The general transformation can be depicted as follows:

Where:

- Ar-X is an aryl or vinyl halide (or pseudohalide, like a triflate).
- $(HO)_2B-Ar'$ is the boronic acid, in this case, **2-Ethoxy-5-trifluoromethylphenylboronic acid**.
- Pd Catalyst is a palladium complex, often with phosphine ligands.
- Base is required for activation of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of **2-Ethoxy-5-trifluoromethylphenylboronic acid** with an aryl bromide. This protocol is based on widely published and accepted methodologies.^{[11][12]}

Materials:

- **2-Ethoxy-5-trifluoromethylphenylboronic acid** (1.2 mmol, 1.2 equiv.)

- Aryl bromide (1.0 mmol, 1.0 equiv.)
- Palladium(II) acetate [$\text{Pd}(\text{OAc})_2$] (0.02 mmol, 2 mol%)
- Triphenylphosphine [PPh_3] (0.08 mmol, 8 mol%)
- Potassium carbonate [K_2CO_3] (2.0 mmol, 2.0 equiv.)
- 1,4-Dioxane (8 mL)
- Deionized water (2 mL)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware, magnetic stirrer, hotplate, and reflux condenser

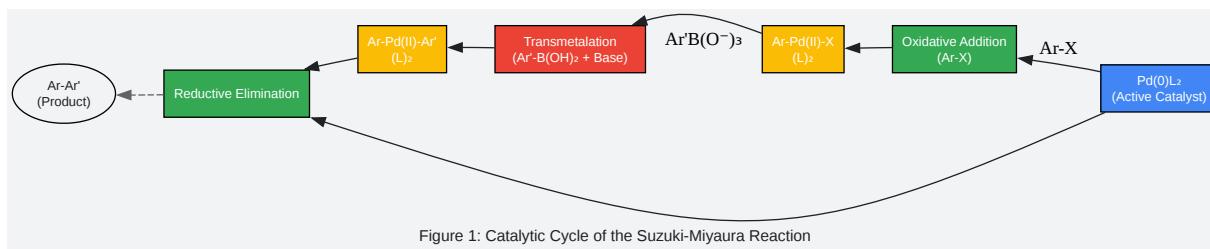
Procedure:

- Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **2-Ethoxy-5-trifluoromethylphenylboronic acid**, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas. This is critical as the palladium catalyst can be sensitive to oxygen, especially at elevated temperatures. This is typically achieved by evacuating the flask and backfilling with nitrogen or argon three times.
- Solvent Addition: Add 1,4-dioxane and deionized water via syringe.[\[11\]](#) The aqueous/organic solvent system is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[\[11\]](#)
- Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and wash with water and brine to remove the inorganic base and salts.

- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product. [\[11\]](#)

Mechanistic Overview: The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimization. The generally accepted catalytic cycle involves three primary stages.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
- Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Safety and Handling

2-Ethoxy-5-trifluoromethylphenylboronic acid is considered to be an irritant.^[1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

2-Ethoxy-5-trifluoromethylphenylboronic acid is a high-value synthetic intermediate, prized for its ability to introduce a trifluoromethylated and ethoxylated phenyl group into target molecules via the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its unique combination of functional groups offers strategic advantages, particularly in the field of medicinal chemistry, where modulation of metabolic stability and physicochemical properties is paramount. A thorough understanding of its properties, reactivity, and the underlying reaction mechanisms enables researchers to leverage this powerful tool for the efficient synthesis of novel and complex chemical entities.

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